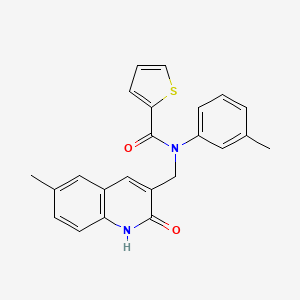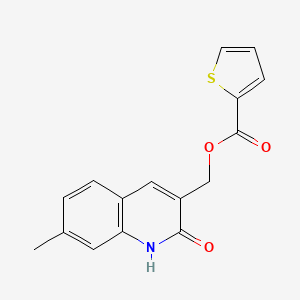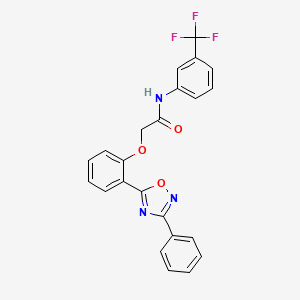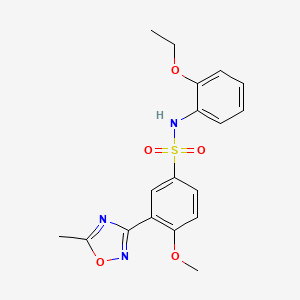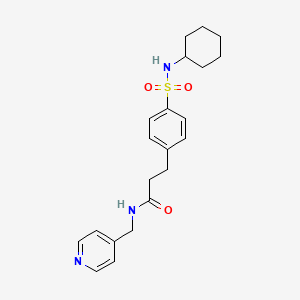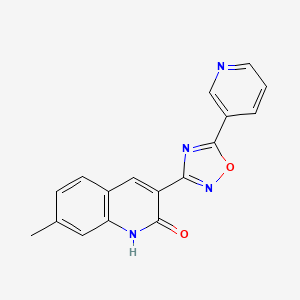
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide, commonly known as N-(4-chlorophenyl)-2-(4-(3-nitrophenylsulfamoyl)phenoxy)acetamide or simply known as N-(4-chlorophenyl)-3-nitro-4-(2-oxy-4-sulfamoylphenyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide varies depending on its application. In the field of medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it has been found to inhibit the activity of certain enzymes involved in plant growth and pest metabolism. In material science, it has been found to form stable films on various surfaces due to its unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide vary depending on its application. In the field of medicine, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. In agriculture, it has been found to inhibit the growth of certain plant species and pests. In material science, it has been found to form stable films on various surfaces.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its ability to selectively target certain enzymes and signaling pathways, its ease of synthesis, and its potential applications in various fields. The limitations of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential to interact with other chemicals.
Orientations Futures
For the research and development of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide include exploring its potential applications in other fields such as environmental science, energy storage, and drug delivery. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis method of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 4-chloroaniline with 4-nitrophenyl sulfone in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 2-(chloromethyl)phenol in the presence of a base such as sodium hydroxide to form the final product.
Applications De Recherche Scientifique
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been found to have potential as a herbicide and pesticide due to its ability to inhibit the growth of certain plant species and pests. In material science, it has been found to have potential as a coating material due to its ability to form stable films on various surfaces.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDNPLTHIXUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


